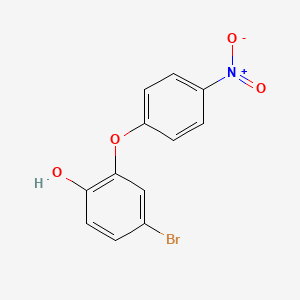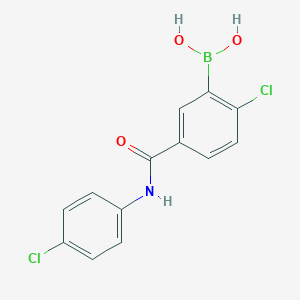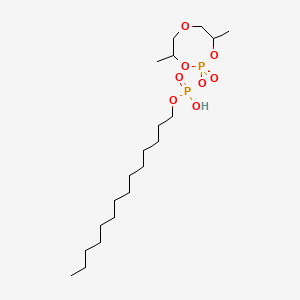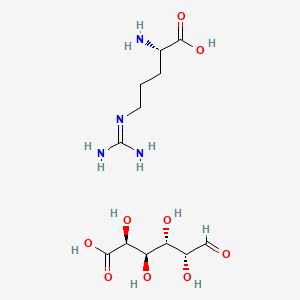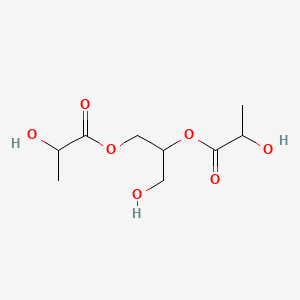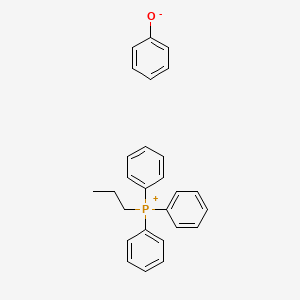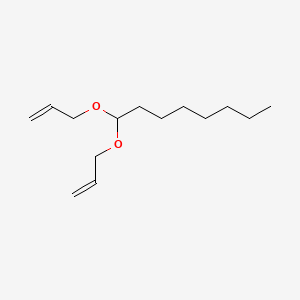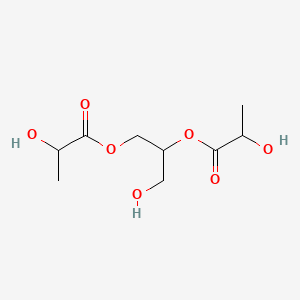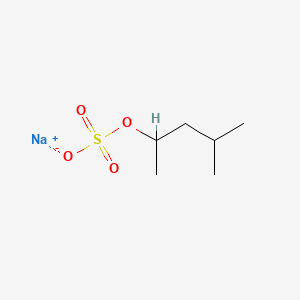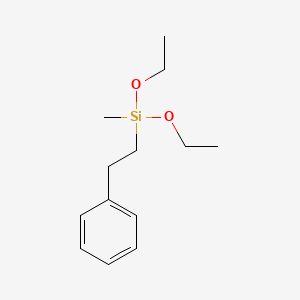
3,6,10-Trimethylundec-9-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,6,10-Trimethylundec-9-en-2-one involves several steps. One common method includes the reaction of specific alkenes with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale chemical reactions with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3,6,10-Trimethylundec-9-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to add hydrogen atoms to the compound, altering its structure and properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,6,10-Trimethylundec-9-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,6,10-Trimethylundec-9-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3,6,10-Trimethylundec-9-en-2-one can be compared with other similar compounds such as 6,10-dimethylundec-9-en-2-one and 2,6,10-trimethylundec-9-enal . These compounds share similar structural features but differ in the position and number of methyl groups and double bonds. The unique structure of this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
61792-37-8 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
3,6,10-trimethylundec-9-en-2-one |
InChI |
InChI=1S/C14H26O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,12-13H,6,8-10H2,1-5H3 |
InChI-Schlüssel |
WDQFBJRBQPVFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CCC(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


